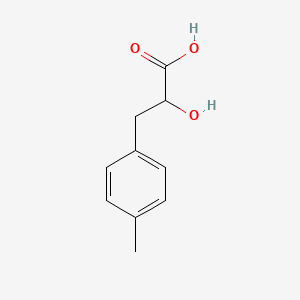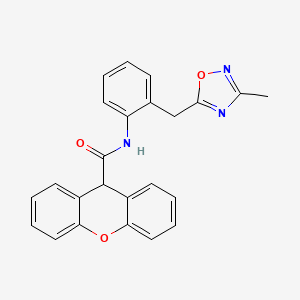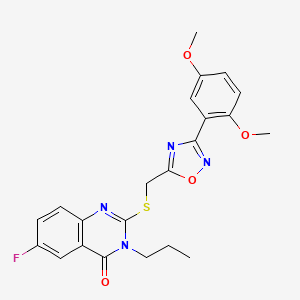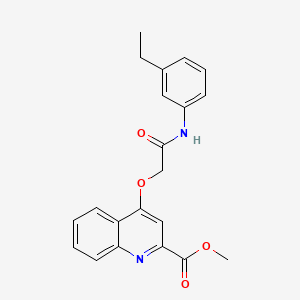
2-Hydroxy-3-p-tolyl-propionic acid
Vue d'ensemble
Description
“2-Hydroxy-3-p-tolyl-propionic acid” is also known as “3-(P-Tolyl)Propionic Acid”. It is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
While specific synthesis methods for “2-Hydroxy-3-p-tolyl-propionic acid” were not found, related compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-p-tolyl-propionic acid” is C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Applications De Recherche Scientifique
- UbiD-like enzymes have attracted considerable interest for biocatalysis applications. These enzymes can catalyze (de)carboxylation reactions on a broad range of aromatic substrates, including 3-(p-Tolyl)propionic acid, at otherwise unreactive carbon centers .
- 3-(p-Tolyl)propionic acid has been used in chemical synthesis, particularly during coupling reactions. For instance, it was employed in the coupling of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide with 4,5-diphenyl-2-(2-p-tolyl-ethyl)-4,5-dihydro-1H-imidazole resin .
- Recent studies demonstrate the microbial production of 3-hydroxypropionic acid (3-HP) from CO₂ and acetic acid. E. coli strains engineered with malonyl-CoA pathway genes can convert 3-(p-Tolyl)propionic acid to 3-HP, which has applications in sustainable chemistry .
Biocatalysis and Enzyme Engineering
Chemical Synthesis and Coupling Reactions
Carbon Capture and Utilization (CCU)
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which are known to interact with various biological targets.
Mode of Action
As a phenylpropanoic acid derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Phenylpropanoic acids and their derivatives are known to participate in various biological pathways, influencing a wide range of physiological processes .
Result of Action
As a phenylpropanoic acid derivative, it may exert various biological effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-3-p-tolyl-propionic acid. These factors may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active .
Propriétés
IUPAC Name |
2-hydroxy-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHPWWDVIUNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-p-tolyl-propionic acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)




![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)


![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)
![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)
